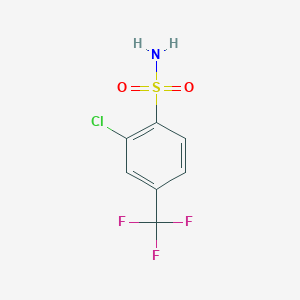

2-Chloro-4-(trifluoromethyl)benzenesulfonamide

Übersicht

Beschreibung

2-Chloro-4-(trifluoromethyl)benzenesulfonamide: is an organic compound with the molecular formula C7H5ClF3NO2S and a molecular weight of 259.63 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product .

Starting Material: 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride

Reagent: Ammonia or an amine

Solvent: Typically an organic solvent such as dichloromethane or acetonitrile

Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures

Reaction Time: The reaction time can vary depending on the specific conditions but generally ranges from a few hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., dichloromethane).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base (e.g., potassium carbonate) and an organic solvent (e.g., toluene).

Major Products Formed

Nucleophilic Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Coupling Reactions: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.

- Reagent in Reactions : It is utilized in various organic reactions, including nucleophilic substitutions and coupling reactions such as Suzuki-Miyaura coupling.

Biology

- Enzyme Inhibition Studies : 2-Chloro-4-(trifluoromethyl)benzenesulfonamide is employed to study enzyme interactions and inhibition mechanisms. Its sulfonamide group can form strong hydrogen bonds with enzyme active sites, making it valuable for probing enzyme functions .

- Pharmacological Investigations : The compound has been investigated for its potential as an antimicrobial agent and enzyme inhibitor, particularly in the context of metabolic disorders .

Medicine

- Antidiabetic Research : It has been explored as a scaffold for developing new antidiabetic agents that target PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), showing promising results in reducing hyperglycemia in animal models . For instance, studies have demonstrated that derivatives of this compound can effectively lower plasma glucose levels in diabetic mouse models .

- Potential Drug Development : The compound's ability to bind to specific protein targets makes it a candidate for further pharmaceutical development aimed at treating various diseases.

Industry

- Intermediate in Chemical Production : this compound is used as an intermediate in the synthesis of specialty chemicals, agrochemicals, and dyes .

- Commercial Uses : It finds applications in coatings, inks, toners, and automotive products due to its chemical stability and reactivity .

Case Studies and Comparative Analysis

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can affect various biochemical pathways, making the compound useful in the study of enzyme function and the development of enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4-(trifluoromethyl)benzenesulfonamide can be compared with other similar compounds, such as:

2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

4-(Trifluoromethyl)benzenesulfonamide: Lacks the chloro group, which can affect its reactivity and applications.

2-Bromo-4-(trifluoromethyl)benzenesulfonamide:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various research applications.

Biologische Aktivität

2-Chloro-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonamide moiety attached to a benzene ring. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅ClF₃N₁O₂S. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This inhibition can affect several biochemical pathways, making the compound valuable in studying enzyme functions and developing enzyme inhibitors .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown significant cytotoxicity against various cancer cell lines:

- HCT-116 (colon cancer) : IC₅₀ = 36 μM

- HeLa (cervical cancer) : IC₅₀ = 34 μM

- MCF-7 (breast cancer) : IC₅₀ = 69 μM

These findings suggest that the compound induces apoptosis in these cell lines, as evidenced by increased caspase activity and morphological changes typical of programmed cell death .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in critical metabolic pathways. For instance, it has been noted for its inhibitory effects on protein kinases, which play crucial roles in cell signaling and regulation. Aberrant kinase activity is associated with various diseases, including cancer and inflammatory disorders .

Study on Metabolic Stability

In a study assessing the metabolic stability of compounds similar to this compound, researchers found that modifications in substituents significantly affected the half-life of these compounds when tested with human liver microsomes. The compound demonstrated favorable metabolic stability, indicating its potential for further development as a pharmaceutical agent .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications at specific positions on the benzene ring could enhance or diminish biological activity. For example, replacing the chloro group with other halogens affected the cytotoxicity profile against cancer cell lines .

Data Tables

| Cell Line | IC₅₀ (μM) | Biological Activity |

|---|---|---|

| HCT-116 | 36 | Induces apoptosis |

| HeLa | 34 | Induces apoptosis |

| MCF-7 | 69 | Induces apoptosis |

| Modification | Effect on Metabolic Stability |

|---|---|

| Chloro to Methyl | Decreased stability |

| Trifluoromethyl to Methyl | Increased stability |

Eigenschaften

IUPAC Name |

2-chloro-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-5-3-4(7(9,10)11)1-2-6(5)15(12,13)14/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBZHFCXIXOBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378777 | |

| Record name | 2-chloro-4-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146533-47-3 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146533-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-4-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.